molecular formula C12H11N3O3 B8696022 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one CAS No. 705280-53-1

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one

Cat. No. B8696022
CAS RN: 705280-53-1
M. Wt: 245.23 g/mol
InChI Key: WRKHPHHJGSUSSI-UHFFFAOYSA-N
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Description

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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properties

CAS RN

705280-53-1

Product Name

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-amino-1-benzyl-3-nitropyridin-2-one

InChI

InChI=1S/C12H11N3O3/c13-10-6-7-14(12(16)11(10)15(17)18)8-9-4-2-1-3-5-9/h1-7H,8,13H2

InChI Key

WRKHPHHJGSUSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-chloro-3-nitro-1H-pyridin-2-one (1.30 g, 4.91 mmol) and 28% aqueous ammonia (4.92 g, 39.3 mmol) in THF (30 mL) was stirred at room temp for 17 h. The solvent was evaporated under reduced pressure and water was added to the residue. The resulting precipitate was collected by filtration, and washed with water to give 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one (1.10 g, 91% yield). 1H-NMR (DMSO): δ 8.13 (m, 2H), 7.69 (d, 1H, J=8.0 Hz), 7.31 (m, 5H), 5.94 (d, 1H, J=8.0 Hz), 4.96 (s, 2H). MS: calculated for C12H11N3O3+H 246.1; found: 246.2.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of a saturated ethanolic ammonia solution were added to a solution of 5.5 g (16.3 mmol) of 1-benzyl-4-benzyloxy-3-nitro-pyridin-2-one in 50 ml dichloromethane and stirred for 3 days at ambient temperature in the sealed flask. The solution was evaporated to dryness, the residue was triturated with diethyl ether, suction filtered and dried.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-benzyl-4-benzyloxy-3-nitro-pyridin-2-one
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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